molecular formula C6H5BrClNO B1446844 6-Bromo-2-chloro-3-methoxypyridine CAS No. 850220-78-9

6-Bromo-2-chloro-3-methoxypyridine

Cat. No.: B1446844
CAS No.: 850220-78-9
M. Wt: 222.47 g/mol
InChI Key: CDTGXQKYYONNKB-UHFFFAOYSA-N
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Description

6-Bromo-2-chloro-3-methoxypyridine is a chemical compound with the molecular formula C6H5BrClNO . It is a white or colorless to light yellow powder to lump to clear liquid .


Molecular Structure Analysis

The molecular structure of this compound has been optimized using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .


Chemical Reactions Analysis

This compound could be used to synthesize 3-(6-Chloro-2-methoxypyridin-3-yl)-3-methylpiperidin-2-one .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 222.47 . It is a white or colorless to light yellow powder to lump to clear liquid . It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .

Scientific Research Applications

Overview of 6-Bromo-2-chloro-3-methoxypyridine Applications

This compound is a chemical compound that serves as a versatile intermediate in organic synthesis. Its structure allows for various chemical reactions, enabling the creation of a broad range of compounds with potential applications in medicinal chemistry, agrochemicals, and material science. While specific studies on this compound are limited, insights can be derived from research on related halogenated and methoxypyridine compounds.

Halogenated Compounds in Organic Synthesis

Halogenated compounds, such as this compound, are pivotal in organic synthesis due to their reactivity. They act as intermediates in the synthesis of complex molecules by undergoing nucleophilic substitution or coupling reactions. For example, research has shown that brominated and chlorinated pyridines are crucial for constructing pharmacologically active molecules, highlighting their importance in drug discovery and development Birnbaum, Staskal, Diliberto, 2003.

Methoxypyridines in Flavor and Fragrance Chemistry

Methoxypyridines, including derivatives such as this compound, contribute significantly to flavor and fragrance chemistry. They are known for their ability to impart distinct aromas and flavors, with applications ranging from food flavoring to the creation of fragrance compounds. The synthesis and functionalization of methoxypyridines allow chemists to develop new aromatic compounds with tailored sensory profiles Lei et al., 2018.

Environmental and Toxicological Studies

The environmental impact and toxicology of halogenated compounds, including those similar to this compound, are subjects of ongoing research. Studies on the behavior of brominated and chlorinated compounds in the environment contribute to understanding their stability, degradation, and potential ecological effects. This research is crucial for assessing the safety and environmental impact of chemical compounds used in various industries Radjenovic, Sedlak, 2015.

Safety and Hazards

6-Bromo-2-chloro-3-methoxypyridine is classified as Acute Tox. 3 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

6-bromo-2-chloro-3-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClNO/c1-10-4-2-3-5(7)9-6(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDTGXQKYYONNKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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